[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone
Description
The compound [4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone (hereafter referred to as Compound II) is a complex heterocyclic molecule featuring:
- Dual piperidine moieties: One substituted with a 4-bromophenyl group and an ethoxycarbonimidoyl functional group, and another methyl-substituted piperidine.
- Pyridinium oxide core: A 2,4-dimethyl-1-oxidopyridin-1-ium group linked via a methanone bridge.
- Stereochemical specificity: The (E)-configuration of the imine group is critical for its molecular interactions .
Compound II is synthesized via intermediates such as (4-bromophenyl)(4-piperidyl)methanone-(Z)-O-ethyloxime hydrochloride (Formula I), as reported by Schering Corporation .
Properties
Molecular Formula |
C28H37BrN4O3 |
|---|---|
Molecular Weight |
557.5 g/mol |
IUPAC Name |
[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone |
InChI |
InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26- |
InChI Key |
ZGDKVKUWTCGYOA-BXVZCJGGSA-N |
Isomeric SMILES |
CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br |
Canonical SMILES |
CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
The compound [4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone , hereafter referred to as Compound A , is a complex organic molecule with potential biological activities. This article aims to summarize its biological activity based on available research findings, including antimicrobial and anticancer properties, along with relevant data tables and case studies.
Chemical Structure
Compound A can be structurally represented as follows:
This compound features multiple functional groups, including piperidine and pyridine moieties, which are known for their biological significance.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Weight | 564.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not established |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to Compound A, particularly those containing bromophenyl and piperidine groups. For example, research on derivatives of N-(4-(4-bromophenyl)thiazol-2-yl) indicated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
Key Findings:
- Compounds derived from bromophenyl structures exhibited enhanced antibacterial activity compared to their non-brominated counterparts.
- The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The anticancer potential of Compound A has been inferred from studies on related compounds. For instance, derivatives containing piperidine rings have shown efficacy against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The following points summarize the findings related to anticancer activity:
Case Studies:
- Study on Piperidine Derivatives : A study evaluated the cytotoxic effects of piperidine derivatives against MCF7 cells using the Sulforhodamine B assay. Results indicated that certain derivatives led to significant reductions in cell viability, suggesting potential for further development .
- Molecular Docking Studies : Computational studies revealed that compounds similar to Compound A could effectively bind to key cancer-related receptors, potentially inhibiting tumor growth through various pathways .
The biological activities observed in compounds similar to Compound A are often attributed to:
- Inhibition of Enzyme Activity : Many compounds interfere with enzymes critical for bacterial survival and cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through mitochondrial pathways.
Antimicrobial Activity Data
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| N-(4-(4-bromophenyl)thiazol-2-yl) | S. aureus | 18 |
| Control (No Treatment) | - | 0 |
Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF7 | 10 |
| Piperidine Derivative X | A549 | 5 |
| Control (DMSO) | - | >100 |
Comparison with Similar Compounds
Structural Analogues and Key Features
The following compounds share structural or functional similarities with Compound II , based on evidence:
Functional Group Contributions
- Pyridinium oxide : Introduces permanent positive charge, improving solubility and mimicking nicotinamide cofactors, unlike neutral pyridine derivatives .
- Ethoxycarbonimidoyl group: Provides a reactive site for further functionalization, similar to methoxyimine groups in 4-[4-(methoxyiminomethyl)-2-nitrophenyl]-1-piperazinyl]-(4-methylphenyl)methanone .
Limitations in Current Knowledge
- Biological activity data: No direct evidence for Compound II’s pharmacological properties exists in the provided sources.
- Isomeric complexity: As highlighted in studies on mass spectrometry (e.g., pinolenic acid vs.
Q & A
Basic Synthesis: What are the optimal synthetic routes and conditions for preparing this compound?
The compound can be synthesized via a multi-step process involving piperidine ring functionalization and imidoyl group coupling . Key steps include:
- Intermediate preparation : Synthesize (4-bromophenyl)(4-methylpiperidin-1-yl)methanone using nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) .
- Stereochemical control : The (Z)-O-ethyloxime configuration is critical; use HCl in ethanol to stabilize the intermediate and ensure high stereochemical purity .
- Solvent systems : Optimize yields using n-hexane/EtOAC (5:5) or CHCl₃/MeOH for purification, achieving yields of 75–84% .
Advanced Synthesis: How can stereochemical purity and reaction efficiency be improved?
- Computational-guided synthesis : Employ quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and optimize transition states, reducing trial-and-error experimentation .
- Catalytic systems : Explore palladium or copper catalysts for coupling reactions to enhance regioselectivity and minimize byproducts .
- Troubleshooting low yields : Monitor reaction progress via HPLC (retention time ~11–13 min) and adjust stoichiometry of reagents like 2,4-dimethylpyridine derivatives .
Basic Characterization: What analytical methods validate structural integrity and purity?
- NMR spectroscopy : Confirm piperidine and pyridinium ring environments via ¹H-NMR (e.g., δ 1.2–3.5 ppm for piperidine protons) and ¹³C-NMR (carbonyl peaks at ~170 ppm) .
- HPLC analysis : Use a C18 column with UV detection (254 nm) to verify purity (>95% peak area) and retention time consistency .
- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., ±0.3% deviation indicates impurities) .
Advanced Characterization: How are discrepancies in elemental analysis resolved?
- Alternative methods : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns.
- Impurity profiling : Combine LC-MS and 2D-NMR to identify byproducts (e.g., incomplete ethoxycarbonimidoyl coupling) .
- Thermogravimetric analysis (TGA) : Assess hygroscopicity or solvent retention, which may skew elemental data .
Biological Interactions: What techniques elucidate binding mechanisms with biological targets?
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD values) to receptors like serotonin or dopamine transporters .
- Isothermal titration calorimetry (ITC) : Quantify binding enthalpy and entropy for thermodynamic profiling .
- Molecular docking : Use Schrödinger Suite or AutoDock to predict interactions with active sites (e.g., pyridinium group’s role in charge-charge interactions) .
Structural Analogs: How do modifications impact biological activity?
| Analog | Structural Change | Activity Shift |
|---|---|---|
| Compound A () | Pyrimidine → pyridine substitution | Reduced antimicrobial activity |
| Compound B () | Sulfonamide → hydrazide replacement | Enhanced anticancer efficacy |
| Target Compound | Bromophenyl + ethoxycarbonimidoyl | Unique CNS modulation potential |
Stability and Storage: What conditions prevent decomposition?
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent oxidation of the pyridinium moiety .
- Decomposition pathways : Hydrolysis of the ethoxycarbonimidoyl group in aqueous buffers (pH > 7.0); confirm stability via accelerated stability studies (40°C/75% RH) .
Computational Design: How can reaction pathways be predicted?
- Reaction path search : Use GRRM or AFIR algorithms to explore intermediates and transition states .
- Machine learning : Train models on reaction databases to predict optimal solvents (e.g., EtOAc for polar intermediates) .
Data Contradictions: How are conflicting NMR or elemental results addressed?
- Multi-technique validation : Cross-check NMR assignments with COSY/HSQC and IR spectroscopy (e.g., carbonyl stretches at ~1650 cm⁻¹) .
- Batch reproducibility : Compare yields and purity across ≥3 independent syntheses to identify protocol inconsistencies .
Pharmacological Optimization: What structural modifications enhance target selectivity?
- Piperidine ring substitution : Introduce 4-methyl or 4-cyclopropyl groups to improve blood-brain barrier penetration .
- Pyridinium oxidation : Modify the 1-oxide group to tune solubility and reduce off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
